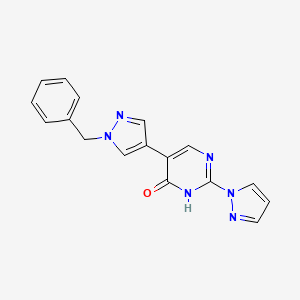

![molecular formula C19H25N6O5P B13867125 methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate](/img/structure/B13867125.png)

methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

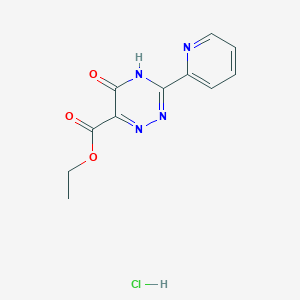

Tenofovir alafenamide methyl ester is a prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor. It is primarily used in the treatment of chronic hepatitis B virus infection and HIV-1 infection. This compound is designed to deliver the active metabolite, tenofovir diphosphate, more efficiently to target cells, thereby reducing systemic exposure and potential side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tenofovir alafenamide methyl ester involves several steps, starting from ®-9-[2-(Phosphonomethoxy)propyl]adenine (PMPA). The esterification reaction between PMPA and phenol occurs under the catalysis of dicyclohexylcarbodiimide (DCC) in 1-methyl-2-pyrrolidinone (NMP) at a temperature of 100°C . Another method involves the reaction of a chloride precursor with isopropyl L-alaninate, both in the free base form and as the respective salt with hydrochloric acid .

Industrial Production Methods

Industrial production of tenofovir alafenamide methyl ester typically involves the use of crystalline forms of intermediates such as monophenyl PMPA. These intermediates are prepared through solvent crystallization from acetonitrile by seeding, batch elution chromatography, or C18 RP-HPLC . These methods are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tenofovir alafenamide methyl ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) for esterification and various solvents like acetonitrile for crystallization . The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include tenofovir diphosphate, the active metabolite, and various intermediates such as tenofovir phenyl ester and tenofovir diphenyl ester .

Scientific Research Applications

Tenofovir alafenamide methyl ester has a wide range of scientific research applications:

Mechanism of Action

Tenofovir alafenamide methyl ester is a prodrug that is converted into tenofovir diphosphate within the target cells. This active metabolite inhibits the viral reverse transcriptase enzyme, preventing the replication of viral DNA. The compound enters primary hepatocytes by passive diffusion and hepatic uptake transporters OATP1B1 and OATP1B3. It is then hydrolyzed by carboxylesterase 1 to form tenofovir .

Comparison with Similar Compounds

Similar Compounds

Tenofovir disoproxil fumarate: Another prodrug of tenofovir, used for similar indications but with higher systemic exposure and potential side effects.

Emtricitabine: Often used in combination with tenofovir alafenamide for the treatment of HIV-1.

Elvitegravir: Used in combination therapies for HIV-1.

Uniqueness

Tenofovir alafenamide methyl ester is unique in its ability to deliver higher intracellular concentrations of the active metabolite with lower systemic exposure, resulting in reduced bone and renal toxicity compared to tenofovir disoproxil fumarate .

Properties

Molecular Formula |

C19H25N6O5P |

|---|---|

Molecular Weight |

448.4 g/mol |

IUPAC Name |

methyl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C19H25N6O5P/c1-13(9-25-11-23-16-17(20)21-10-22-18(16)25)29-12-31(27,24-14(2)19(26)28-3)30-15-7-5-4-6-8-15/h4-8,10-11,13-14H,9,12H2,1-3H3,(H,24,27)(H2,20,21,22)/t13-,14+,31?/m1/s1 |

InChI Key |

CHUKKLIYPXUHTH-JMRRJAMASA-N |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)OC)OC3=CC=CC=C3 |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(NC(C)C(=O)OC)OC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperazin-1-yl]ethanol](/img/structure/B13867053.png)

![4-Bromo-2-chloro-1-[(cyclopropylmethyl)sulfonyl]benzene](/img/structure/B13867091.png)

![4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13867124.png)